OXA-01, also known as oxa-01, is a potent and selective dual inhibitor of the mammalian target of rapamycin (mTOR) kinase complexes mTORC1 and mTORC2. [, ] It belongs to a class of compounds known as ATP-competitive mTOR inhibitors. [, ] Unlike rapamycin, an allosteric inhibitor that primarily targets mTORC1, OXA-01 demonstrates greater efficacy in inhibiting both mTORC1 and mTORC2 signaling pathways. [, ] This dual inhibition makes it a promising candidate for cancer research, particularly in studying tumor growth, angiogenesis, and potential therapeutic interventions. [, ]
OXA-01 functions as an ATP-competitive inhibitor, binding to the ATP-binding site of both mTORC1 and mTORC2 complexes and preventing their kinase activity. [, ] This dual inhibition differentiates it from rapamycin, which primarily targets mTORC1 through allosteric inhibition. [, ] By inhibiting mTORC1, OXA-01 effectively attenuates the phosphorylation of 4E-BP1, a key regulator of cap-dependent translation. [, , ] This downregulation of 4E-BP1 phosphorylation significantly reduces the production of vascular endothelial growth factor (VEGF), a crucial angiogenic factor. [, ] Additionally, OXA-01's inhibition of mTORC2 impacts the Akt signaling cascade, a pathway heavily involved in cell survival. [] This dual inhibition of both mTOR complexes contributes to its anti-tumor activity by suppressing both angiogenesis and tumor cell survival. [, ]
Cancer Research: OXA-01 has emerged as a promising candidate for anti-cancer therapies due to its ability to inhibit tumor growth and angiogenesis. [, , ] Studies have shown its efficacy in various human tumor xenograft models, highlighting its potential across diverse cancer types. []
Angiogenesis Studies: OXA-01's ability to suppress VEGF production makes it a valuable tool for investigating the mechanisms of angiogenesis, particularly in the context of tumor development and progression. [, ]
mTOR Pathway Research: As a potent and selective dual inhibitor of mTORC1 and mTORC2, OXA-01 serves as a valuable research tool for dissecting the roles of these complexes in various cellular processes, including cell growth, metabolism, proliferation, and survival. [, ]
Drug Development: The promising preclinical results obtained with OXA-01 have paved the way for the development of OSI-027, a closely related analog currently undergoing phase I clinical trials in cancer patients. [] This highlights the translational potential of OXA-01's research findings.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: